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molecular formula C11H11N3 B8770221 3-Phenyl-1,4,5,6-tetrahydropyrazine-2-carbonitrile CAS No. 104184-41-0

3-Phenyl-1,4,5,6-tetrahydropyrazine-2-carbonitrile

Cat. No. B8770221
M. Wt: 185.22 g/mol
InChI Key: YRFIXTQBYDZYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04734499

Procedure details

13.8 parts of phenylglyoxal and 40 parts by volume of water are initially taken and heated to about 50° C., 61 parts of 38% strength aqueous NaHSO3 solution are introduced, and methanol is added in an amount sufficient to dissolve virtually all solid material. Thereafter, 6 parts of ethylenediamine are added at about 30° C., the mixture is heated at 50° C. for 30 minutes and then cooled to about 10° C., a solution of 5.2 parts of 95% pure NaCN in 13 parts by volume of water is added at this temperature, stirring is continued for a further 2 hours at room temperature and working up is carried out as described under Example 4. 10 parts (54% of theory) of 1,4,5,6-tetrahydro-3-phenyl-2-cyanopyrazine are obtained in the form of a reddish brown, viscous oil. The mass spectrum of this product shows the molecular peak expected for the empirical formula C11H11N3, at e/m=185, and its NMR spectrum exhibits the bands typical of the different NH groups, at about 3.5 ppm (N1 -H) and about 6.15 ppm (N4 -H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.OS([O-])=O.[Na+].[CH2:16]([NH2:19])[CH2:17][NH2:18].[C-:20]#[N:21].[Na+]>O.CO>[C:1]1([C:7]2[NH:19][CH2:16][CH2:17][NH:18][C:9]=2[C:20]#[N:21])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve virtually all solid material
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 50° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 10° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(NCCN1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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